molecular formula C14H16N4O10 B14247065 Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate CAS No. 400772-67-0

Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate

Cat. No.: B14247065
CAS No.: 400772-67-0
M. Wt: 400.30 g/mol
InChI Key: XJKVFPNIEOMJEW-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate is an organic compound with the molecular formula C₁₄H₁₆N₄O₁₀ It is characterized by the presence of a hexanedioate backbone substituted with a 2,4,6-trinitroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2,4,6-trinitroanilino)hexanedioate typically involves the esterification of hexanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl hexanedioate is then subjected to a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2, 4, and 6 positions of the aniline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-(2,4,6-trinitroanilino)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and exert various effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Hexanedioic acid, 2-(2,4,6-trinitrophenyl)amino-, dimethyl ester
  • N,N-dimethyl-2-(2,4,6-trinitrophenyl)ethenamine
  • (2S)-3-methyl-2-(2,4,6-trinitroanilino)butanoic acid

Uniqueness

Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate is unique due to its specific substitution pattern and the presence of multiple nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

400772-67-0

Molecular Formula

C14H16N4O10

Molecular Weight

400.30 g/mol

IUPAC Name

dimethyl 2-(2,4,6-trinitroanilino)hexanedioate

InChI

InChI=1S/C14H16N4O10/c1-27-12(19)5-3-4-9(14(20)28-2)15-13-10(17(23)24)6-8(16(21)22)7-11(13)18(25)26/h6-7,9,15H,3-5H2,1-2H3

InChI Key

XJKVFPNIEOMJEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(C(=O)OC)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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